Cas no 16855-08-6 (Benzaldehyde, 2-hydroxy-6-nitro-)
Benzaldehyde, 2-hydroxy-6-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-hydroxy-6-nitro-
- 2-hydroxy-6-nitrobenzaldehyde
- 16855-08-6
- AKOS006303157
- SCHEMBL3050110
- Y14664
- 2-Hydroxy-6-nitrobenzaldehyd
- RYWYLFSBHZEAJD-UHFFFAOYSA-N
- AB58383
- DTXSID60449552
-
- MDL: MFCD10696865
- Inchi: 1S/C7H5NO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10H
- InChI Key: RYWYLFSBHZEAJD-UHFFFAOYSA-N
- SMILES: OC1=CC=CC(=C1C=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 167.02185
- Monoisotopic Mass: 167.02185764 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 167.12
- XLogP3: 1.4
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- PSA: 80.44
Benzaldehyde, 2-hydroxy-6-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0999289-1g |
2-Hydroxy-6-nitrobenzaldehyde |
16855-08-6 | 95% | 1g |
$600 | 2024-08-02 | |
| Alichem | A014000393-250mg |
2-Hydroxy-6-nitrobenzaldehyde |
16855-08-6 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
| Alichem | A014000393-500mg |
2-Hydroxy-6-nitrobenzaldehyde |
16855-08-6 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
| Alichem | A014000393-1g |
2-Hydroxy-6-nitrobenzaldehyde |
16855-08-6 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
| Aaron | AR001YTP-100mg |
Benzaldehyde, 2-hydroxy-6-nitro- |
16855-08-6 | 97% | 100mg |
$78.00 | 2023-12-15 | |
| Aaron | AR001YTP-250mg |
Benzaldehyde, 2-hydroxy-6-nitro- |
16855-08-6 | 97% | 250mg |
$132.00 | 2023-12-15 | |
| Aaron | AR001YTP-1g |
Benzaldehyde, 2-hydroxy-6-nitro- |
16855-08-6 | 97% | 1g |
$354.00 | 2023-12-15 | |
| Aaron | AR001YTP-5g |
Benzaldehyde, 2-hydroxy-6-nitro- |
16855-08-6 | 97% | 5g |
$1202.00 | 2023-12-15 | |
| 1PlusChem | 1P001YLD-100mg |
Benzaldehyde, 2-hydroxy-6-nitro- |
16855-08-6 | 95% | 100mg |
$155.00 | 2024-06-19 | |
| 1PlusChem | 1P001YLD-250mg |
Benzaldehyde, 2-hydroxy-6-nitro- |
16855-08-6 | 95% | 250mg |
$237.00 | 2024-06-19 |
Benzaldehyde, 2-hydroxy-6-nitro- Suppliers
Benzaldehyde, 2-hydroxy-6-nitro- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Benzaldehyde, 2-hydroxy-6-nitro-
Benzaldehyde, 2-Hydroxy-6-Nitro-
Benzaldehyde, 2-Hydroxy-6-Nitro-, also known by its CAS registry number 16855-08-6, is a significant compound in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzene ring substituted with hydroxyl and nitro groups at the 2 and 6 positions, respectively. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in various research domains.
The synthesis of Benzaldehyde, 2-Hydroxy-6-Nitro- typically involves multi-step reactions, often starting from benzene derivatives. The introduction of the nitro group at the para position relative to the hydroxyl group is a critical step in its preparation. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, which are essential for applications requiring precise chemical composition.
One of the most notable applications of this compound is in the field of pharmacology. Studies have shown that Benzaldehyde, 2-Hydroxy-6-Nitro- exhibits potential as a precursor for bioactive molecules. For instance, it has been utilized in the synthesis of compounds with anti-inflammatory and antioxidant properties. These findings underscore its role in drug discovery and development processes.
In addition to its pharmacological applications, this compound has also found relevance in materials science. The nitro group's electron-withdrawing nature enhances the molecule's reactivity, making it suitable for use in polymer chemistry and as a building block for advanced materials. Recent research has explored its potential in creating high-performance polymers with tailored electronic properties.
The structural integrity of Benzaldehyde, 2-Hydroxy-6-Nitro- is further highlighted by its stability under various reaction conditions. This stability is attributed to the resonance effects provided by the nitro group and the hydroxyl group's ability to participate in hydrogen bonding. These characteristics make it a robust platform for further chemical modifications.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound accurately. These methods provide insights into its molecular structure and confirm the positions of substituents on the benzene ring.
In conclusion, Benzaldehyde, 2-Hydroxy-6-Nitro- (CAS No.: 16855-08-6) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties and functional groups make it an invaluable tool in both academic research and industrial applications.
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